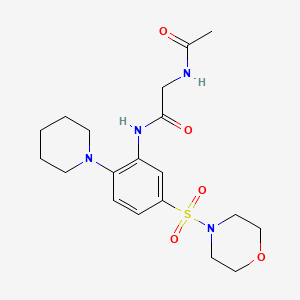
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized through a number of methods and has been the subject of extensive research in recent years.
作用機序
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various tumor cell lines and to exhibit antibacterial activity against a range of bacterial strains.
実験室実験の利点と制限
The advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its ability to selectively target specific enzymes and proteins involved in various biological processes. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are many potential future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for various types of cancer. Additionally, further research could be conducted on the synthesis of this compound and its potential use in the development of new drugs and therapies.
合成法
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 8-methylquinoline-3-carbaldehyde with 5-methylpyrazine-2-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 8-methylquinoline-3-carbaldehyde with 5-methylpyrazine-2-carboxamide or 5-methylpyrazine-2-carboxylic acid hydrazide.
科学的研究の応用
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-5-3-6-13-7-4-8-19(15(11)13)16(20)14-10-17-12(2)9-18-14/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBBHJVGMMTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

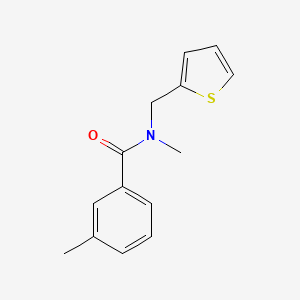
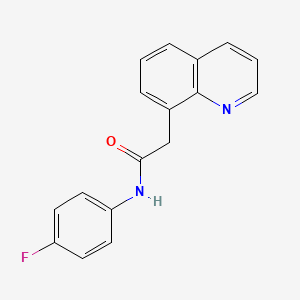
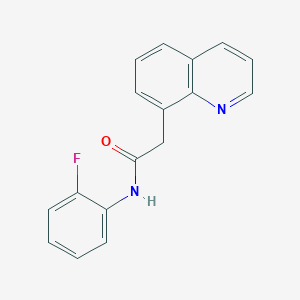
![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
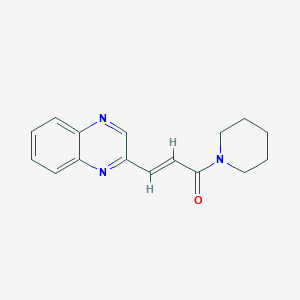
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
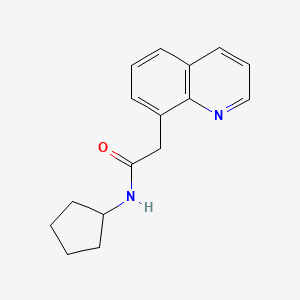
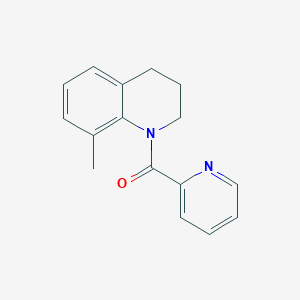
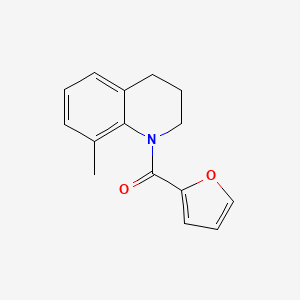

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)

